3-Aminophenylsulfur Pentafluoride
Overview
Description
Preparation Methods
The synthesis of 3-Aminophenylsulfur Pentafluoride typically involves multi-step reactions. One common method starts with phenyl sulfur pentafluoride as the precursor[2][2]. The process involves nitration followed by reduction:
Nitration: The phenyl sulfur pentafluoride is nitrated using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) at temperatures ranging from 0 to 20°C[][2].
Reduction: The resulting nitro compound is then reduced using iron (Fe) and hydrochloric acid (HCl) in ethanol at 95°C to yield this compound[][2].
Chemical Reactions Analysis
3-Aminophenylsulfur Pentafluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of pentafluoroaniline leads to rapid fluoride elimination, forming aminotetrafluorophenyl radicals.
Substitution: It can participate in electrophilic substitution reactions, introducing fluorine atoms into the molecular structure.
Common reagents used in these reactions include nitric acid, sulfuric acid, iron, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Aminophenylsulfur Pentafluoride has found applications in various fields:
Mechanism of Action
The mechanism of action of 3-Aminophenylsulfur Pentafluoride involves its ability to act as a fluoride ion donor. This property is particularly useful in the preparation of cations of sulfur (IV) and (VI), contributing to the advancement of fluorine chemistry. The compound’s high electronegativity and lipophilicity make it effective in various chemical reactions.
Comparison with Similar Compounds
3-Aminophenylsulfur Pentafluoride is unique due to its SF5 group, which imparts high electronegativity and lipophilicity. Similar compounds include:
- 4-Aminophenylsulfur Pentafluoride
- 3-Nitrophenylsulfur Pentafluoride
- Sulfur Hexafluoride
- Sulfur Tetrafluoride
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F5NS/c7-13(8,9,10,11)6-3-1-2-5(12)4-6/h1-4H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFLICUHOXHWER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381309 | |
Record name | 3-Aminophenylsulfur Pentafluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2993-22-8 | |
Record name | (OC-6-21)-(3-Aminophenyl)pentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2993-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminophenylsulfur Pentafluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminophenylsulfur Pentafluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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